2,7-Dimethylbenzofuran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylbenzofuran-4-amine (DMBFA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBFA is a heterocyclic compound that contains a benzofuran ring and an amine group. This compound is of particular interest due to its unique chemical properties and potential applications in the field of medicinal chemistry, drug discovery, and other related fields.
Wirkmechanismus
The exact mechanism of action of 2,7-Dimethylbenzofuran-4-amine is not fully understood. However, it is believed that the compound exerts its biological effects by binding to specific cellular targets and modulating their activity. In the case of its antitumor activity, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, this compound has also been shown to exhibit anti-inflammatory and antioxidant activity. Furthermore, this compound has been shown to exhibit neuroprotective activity and has been identified as a potential lead compound for the development of new drugs for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-Dimethylbenzofuran-4-amine in laboratory experiments is its high purity and stability. This compound can be easily synthesized and purified, and its chemical properties are well characterized. Additionally, this compound exhibits potent biological activity at relatively low concentrations, making it an ideal compound for use in various assays and experiments.
However, there are also some limitations associated with the use of this compound in laboratory experiments. One of the main limitations is the lack of comprehensive toxicity data. While this compound has been shown to exhibit potent biological activity, its potential toxicity and safety profile have not been fully characterized.
Zukünftige Richtungen
There are several future directions for the research and development of 2,7-Dimethylbenzofuran-4-amine. One potential direction is the further optimization of its chemical structure to improve its biological activity and selectivity. Additionally, further studies are needed to fully characterize the toxicity and safety profile of this compound. Finally, the potential applications of this compound in the field of neurodegenerative diseases warrant further investigation, and the development of new drugs based on this compound for the treatment of these diseases is an exciting area of research.
Synthesemethoden
The synthesis of 2,7-Dimethylbenzofuran-4-amine involves the reaction of 2,7-dimethylbenzofuran with ammonia in the presence of a catalyst. The reaction is typically carried out under high pressure and high temperature conditions. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylbenzofuran-4-amine has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity and has been identified as a potential lead compound for the development of new anticancer drugs. Additionally, this compound has also been shown to exhibit antiviral activity and has been identified as a potential lead compound for the development of new antiviral drugs.
Eigenschaften
CAS-Nummer |
187267-99-8 |
---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
2,7-dimethyl-1-benzofuran-4-amine |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
RREDJZUSFMRHKG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N)C=C(O2)C |
Kanonische SMILES |
CC1=C2C(=C(C=C1)N)C=C(O2)C |
Synonyme |
4-Benzofuranamine, 2,7-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.